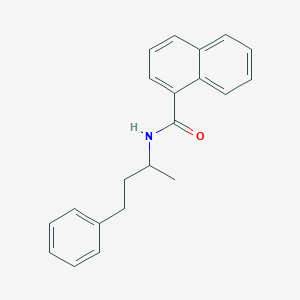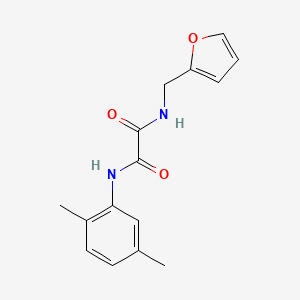![molecular formula C14H21N3O B5107049 2-(1-cyclohexen-1-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5107049.png)
2-(1-cyclohexen-1-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-cyclohexen-1-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide is a chemical compound with potential applications in scientific research. This compound is also known as CEPA, and it belongs to the class of pyrazole-containing compounds. CEPA has been shown to have a variety of biochemical and physiological effects, and it has been used in several research studies to investigate its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of CEPA is not fully understood. However, it has been suggested that CEPA may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition may contribute to the anti-inflammatory properties of CEPA. Additionally, CEPA has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
CEPA has been shown to have a variety of biochemical and physiological effects. Some of these effects include anti-cancer, neuroprotective, and anti-inflammatory properties. Additionally, CEPA has been shown to have antioxidant properties, and it has been suggested that it may be useful in the treatment of oxidative stress-related diseases. Furthermore, CEPA has been shown to have anti-apoptotic properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
CEPA has several advantages for use in lab experiments. It is a relatively stable compound, and it can be easily synthesized using standard laboratory techniques. Additionally, CEPA has been shown to have low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, one limitation of CEPA is its poor solubility in aqueous solutions, which may limit its use in certain experimental conditions.
未来方向
There are several future directions for research on CEPA. One area of interest is the development of more efficient synthesis methods for CEPA and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of CEPA and its potential therapeutic applications. Furthermore, the use of CEPA in combination with other compounds may enhance its therapeutic effects and reduce its limitations. Finally, investigations into the pharmacokinetics and pharmacodynamics of CEPA may provide valuable insights into its potential clinical applications.
合成方法
The synthesis of CEPA involves the reaction of 1-cyclohexene-1-carboxylic acid with 1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then subjected to hydrolysis to obtain CEPA.
科学研究应用
CEPA has been used in several scientific research studies due to its potential therapeutic applications. Some of the areas where CEPA has been studied include cancer research, neuroprotection, and inflammation. CEPA has been shown to have anti-cancer properties, and it has been investigated as a potential treatment for various types of cancer. Additionally, CEPA has been shown to have neuroprotective properties, and it has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Furthermore, CEPA has been shown to have anti-inflammatory properties, and it has been investigated as a potential treatment for various inflammatory diseases.
属性
IUPAC Name |
2-(cyclohexen-1-yl)-N-[2-(1-methylpyrazol-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-17-11-13(10-16-17)7-8-15-14(18)9-12-5-3-2-4-6-12/h5,10-11H,2-4,6-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHWOSVXNYPBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCNC(=O)CC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5106977.png)
![{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B5106991.png)

![3-(1-naphthyl)-5-(1H-tetrazol-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107015.png)
![3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107021.png)
![2,4-di-tert-butyl-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5107035.png)



![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5107060.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5107063.png)


